molecular formula Ni B084663 Nickel-61 CAS No. 14928-10-0

Nickel-61

Cat. No.: B084663
CAS No.: 14928-10-0
M. Wt: 60.931055 g/mol
InChI Key: PXHVJJICTQNCMI-NJFSPNSNSA-N
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Description

Nickel-61 is a stable isotope of the element nickel, which has an atomic number of 28 and a mass number of 61. This isotope is characterized by having 33 neutrons and 28 protons in its nucleus. This compound is one of the five stable isotopes of nickel and is relatively rare, comprising about 1.14% of naturally occurring nickel . It is notable for its applications in various scientific fields due to its unique nuclear properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel-61 can be produced through the process of isotope separation from naturally occurring nickel. This involves techniques such as gas centrifugation or electromagnetic separation, which exploit the slight differences in mass between the isotopes to achieve separation .

Industrial Production Methods: Industrially, this compound is often produced as a byproduct of nuclear reactions. For instance, it can be generated in nuclear reactors through neutron capture processes involving nickel-60. The resulting this compound can then be extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Nickel-61, like other isotopes of nickel, can participate in a variety of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen gas at elevated temperatures.

    Reduction: Hydrogen gas at high temperatures.

    Substitution: Various organic ligands and solvents under controlled laboratory conditions.

Major Products Formed:

    Oxidation: Nickel(II) oxide (NiO).

    Reduction: Metallic nickel.

    Substitution: Organonickel compounds.

Comparison with Similar Compounds

Nickel-61 can be compared with other stable isotopes of nickel, such as nickel-58, nickel-60, nickel-62, and nickel-64 . Each of these isotopes has unique properties that make them suitable for different applications:

    Nickel-58: The most abundant isotope, used in studies of nuclear structure and reactions.

    Nickel-60: Commonly used in the production of nickel-based alloys.

    Nickel-62: Known for its high binding energy per nucleon, making it useful in nuclear physics research.

    Nickel-64: Used in neutron capture therapy and other medical applications.

This compound is unique due to its specific nuclear spin and magnetic properties, which make it particularly valuable in NMR spectroscopy and other applications requiring precise nuclear measurements .

Properties

IUPAC Name

nickel-61
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHVJJICTQNCMI-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[61Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164216
Record name Nickel, isotope of mass 61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.931055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14928-10-0
Record name Nickel, isotope of mass 61
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014928100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel, isotope of mass 61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrogenation of the epoxy-terminated polyisoprene having a theoretical average number molecular weight of about 2000 was accomplished as follows: In a flame dried flask, 7.15 grams of the oxirane functional polyisoprene was dissolved in 80 ml of cyclohexane and transferred to a dry Parr reactor under nitrogen. A nickel octanoate solution prepared by dissolving 3.0 grams of nickel octanoate in 300 ml of dry cyclohexane, 7.2 ml, (0.2 mole percent based on the number of double bonds to be hydrogenated) was charged to a separate flame dried bottle. The nickel octanoate solution was green. A 1.0 M triisobutylaluminum solution in toluene, 0.63 mls, (0.6 mole percent based on the number of double bonds to be hydrogenated) was added. Immediately, the green solution of nickel octanoate turned brown and colloidal nickel formed. The colloidal nickel was aged at about 25° C. for 15 minutes, and then transferred to the reactor containing the epoxy-terminated polyisoprene. The nitrogen was displaced by hydrogen at 50 psi of pressure and the reactor temperature was increased to 65°-70° C. with agitation. Disappearance of the double bonds was monitored by NMR, after 36 hours another catalyst addition containing 0.1 mole percent nickel was made. The reaction was allowed to proceed for another 8 hours under the same conditions, and then a final catalyst addition containing 0.1 mole percent nickel was made and the reaction was allowed to proceed for a final 8 hour time period. The epoxy-terminated hydrogenated polyisoprene product was isolated by precipitating the polymer into methanol and drying in a vacuum oven. Proton NMR analysis indicated that 97% of the double bonds were saturated without significant degradation of the epoxy groups.
Name
nickel octanoate
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3 g
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300 mL
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Synthesis routes and methods II

Procedure details

Under an inert atmosphere such as dry nitrogen or argon, a Ni(COD)2 solution is prepared by dissolving Ni(COD)2 (0.039 g) in toluene (2.79 g). A toluene solution, or other appropriate solvent solution, of the multidentate P-containing ligand or a ligand mixture comprising a multidentate P-containing ligand to be tested (0.230 mL of 0.062 mol total multidentate P-containing ligand/L of toluene) is treated with the Ni(COD)2 solution (0.320 mL) and thoroughly mixed to provide a catalyst solution with a zero-valent nickel/multidentate P-containing ligand molar ratio of about 1/1. A cis-2-pentenenitrile (cis-2PN)/ZnCl2 solution is prepared by dissolving ZnCl2 (0.017 g in 1.02 g cis-2PN). A sample of catalyst solution (0.100 mL) is treated with cis-2PN/ZnCl2 solution (0.025 mL); the resulting mixture has cis-2PN/nickel molar ratio of about 123 and a ZnCl2/nickel molar ratio of about 0.96/1. Over a period of 16 hours, the mixture is heated to about 50° C. and exposed to HCN vapor supplied from a reservoir of uninhibited, liquid HCN at ambient temperature (619 mm Hg or 82.5 kPa vapor pressure at 20° C). The reaction mixture is then cooled to ambient temperature, treated with acetonitrile (0.125 mL), and analyzed by gas chromatography for the amount of ADN, MGN, and 2-ethylsuccinonitrile produced, in order to calculate the percent conversion of 2PN to dinitriles.
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0.039 g
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2.79 g
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0.32 mL
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Synthesis routes and methods III

Procedure details

Methods for the production of nickel or ammonium hypophosphite are disclosed, including combining sodium hypophosphite with nickel or ammonium sulfate to produce sodium sulfate and nickel or ammonium hypophosphite, and lowering the temperature of the solution containing the sodium sulfate to crystallize out the sodium sulfate.
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Synthesis routes and methods IV

Procedure details

However, the composition of nickel and zinc in the nickel-zinc alloy layer 5 was purposely deviated from the range according to the present invention in which the content of nickel is 70 to 88 wt % and the content of zinc is the balance. Thus, for this nickel-zinc alloy layer 5, a pyrophosphate based solution was prepared using zinc pyrophosphate (ZnP2O7·3H2O), nickel sulfate (NiSO4·7H2O) and potassium pyrophosphate (K2P4O7) so that the solution had a composition with 1.0 g/l of zinc, 1.5 g/l of nickel and 100 g/l of potassium pyrophosphate, and in the solution at a liquid temperature of 30° C., the copper foil itself was made to undergo cathode polaraization with the use of a stainless plate for the counter electrode under conditions of current density of 1 A/dm2 and electrolysis time of 300 seconds, thereby providing an alloy composition with 1.14 g/m2 (59.1 wt %) of nickel and 0.79 g/cm2 (40.9 wt %) of zinc. The weight thickness of the nickel-zinc alloy layer 5 was 1.93 g/m2. In concurrence with this formation of the nickel-zinc alloy layer 5 on the nodular treatment side 4, 0.10 g/m2 of nickel-zinc layer was formed on the shiny side 6 of the untreated copper foil 2 as a corrosion prevention layer.
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copper
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Q & A

Q1: What makes Nickel-61 useful in studying biological systems?

A: this compound, a stable isotope of nickel with a nuclear spin of 3/2, can be utilized as a spectroscopic probe in biological systems. [] This property allows researchers to investigate the role of nickel in enzymatic reactions and metal-binding sites within organisms. For instance, the presence of octahedrally coordinated Nickel(III) in Methanobacterium bryantii was confirmed by incorporating this compound into the growth medium and observing the resultant nuclear hyperfine structure in electron paramagnetic resonance (EPR) spectra. []

Q2: How has this compound been employed to study electron transfer reactions?

A: this compound's unique nuclear properties make it a valuable tool for examining electron transfer kinetics. Researchers can determine electron-transfer self-exchange rate constants of Nickel(III,II) complexes by observing the broadening of EPR spectral lines caused by the presence of this compound. This method was successfully employed to measure the electron-transfer self-exchange rate constant for the NiIII(H-2Aib3)(H2O)2 and NiII(H-2Aib3)- couple, where Aib3 represents the tripeptide of α-aminoisobutyric acid. [] The study revealed that an axial water molecule bridging the nickel complexes enhanced the electron transfer rate. Replacing this water molecule with pyridine led to a decrease in the exchange rate, highlighting the role of ligand coordination in electron transfer processes. []

Q3: What insights has this compound provided into the structural properties of nickel complexes?

A: this compound Mössbauer spectroscopy has proven instrumental in elucidating the electronic and structural characteristics of various nickel compounds. Researchers have utilized this technique to investigate a range of nickel-containing materials, including Nickel-Palladium alloys [] and nickel-transition metal alloys. [] These studies leverage the sensitivity of the Mössbauer effect to the local electronic environment of the this compound nucleus, offering valuable insights into the bonding and coordination geometry within these materials.

Q4: Can you provide an example of how this compound is used to analyze environmental samples?

A: One study examined the impact of metal pollution in rivers flowing through urban areas. [] While not focusing solely on this compound, the research measured the concentration of various heavy metals, including nickel, in water samples. Elevated nickel levels (61 mg/L) were detected, highlighting the contribution of industrial activities to metal pollution in these ecosystems. [] Although the study did not explicitly specify the use of this compound, isotopic analysis, potentially employing this compound, could be valuable for identifying the specific sources and pathways of nickel contamination in such environments.

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